molecular formula C21H26N2O B4183837 1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine

1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine

Cat. No.: B4183837
M. Wt: 322.4 g/mol
InChI Key: DHTMATZGAZRBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine, also known as MPHP, is a synthetic stimulant drug that belongs to the piperazine chemical class. It is a derivative of cathinone and is structurally similar to other synthetic cathinones such as MDPV and α-PVP. MPHP is known for its psychoactive effects, which include euphoria, increased alertness, and heightened physical activity. The purpose of

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine involves its ability to inhibit the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, which results in the stimulant effects of the drug. This compound also has an affinity for the serotonin transporter, although its effects on serotonin levels are less pronounced than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, which results in the stimulant effects of the drug. This compound has been shown to have a high potential for abuse and dependence, and its use has been associated with adverse effects such as psychosis, seizures, and cardiovascular complications.

Advantages and Limitations for Lab Experiments

1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine has been used in laboratory experiments to study its effects on the central nervous system. Its relatively simple synthesis method and availability make it a useful tool for researchers studying the effects of synthetic cathinones on the brain. However, its high potential for abuse and dependence, as well as its adverse effects, limit its usefulness in certain types of experiments.

Future Directions

For research on 1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine include further studies on its mechanism of action and its effects on the brain. Researchers may also investigate the potential therapeutic uses of this compound, such as its use in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Additionally, studies may focus on the development of safer and more effective synthetic cathinones that do not have the adverse effects associated with this compound.

Scientific Research Applications

1-(4-methylbenzyl)-4-(3-phenylpropanoyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the stimulant effects of this compound. This compound has also been shown to have an affinity for the serotonin transporter, although its effects on serotonin levels are less pronounced than its effects on dopamine and norepinephrine.

Properties

IUPAC Name

1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-18-7-9-20(10-8-18)17-22-13-15-23(16-14-22)21(24)12-11-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTMATZGAZRBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.